molecular formula C19H13BrN2O4 B6126700 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide

5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B6126700
M. Wt: 413.2 g/mol
InChI Key: VGXJALYQCSNNKF-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as BMF-2, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in the regulation of circadian rhythms and the development of Alzheimer's disease. In cancer research, 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In drug discovery, 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used as a lead compound for the development of new CK1δ inhibitors and anticancer drugs.

Mechanism of Action

5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide works by inhibiting the activity of CK1δ, which is a key regulator of a variety of cellular processes, including circadian rhythms, cell division, and DNA repair. By inhibiting CK1δ, 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide can disrupt these processes and potentially lead to the development of new treatments for diseases such as Alzheimer's and cancer.
Biochemical and Physiological Effects
5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK1δ activity, the disruption of circadian rhythms, and the inhibition of cancer cell growth. However, more research is needed to fully understand the effects of 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide in lab experiments is its specificity for CK1δ, which allows for targeted inhibition of this protein kinase. However, one limitation of using 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potential toxicity, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide, including the development of new CK1δ inhibitors based on its structure, the investigation of its potential as an anticancer drug, and the exploration of its effects on circadian rhythms and Alzheimer's disease. Additionally, more research is needed to fully understand the safety and toxicity of 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide in humans.

Synthesis Methods

5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with 3-methoxybenzaldehyde to form a benzoxazole intermediate. This intermediate is then reacted with furfurylamine and bromine to produce 5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide in high yield and purity.

properties

IUPAC Name

5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4/c1-24-13-4-2-3-11(9-13)19-22-14-10-12(5-6-15(14)26-19)21-18(23)16-7-8-17(20)25-16/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXJALYQCSNNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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